Tert-butyl 2-(methylamino)acetate

Solid-phase peptide synthesis Fmoc/tBu strategy Orthogonal protection

Tert-butyl 2-(methylamino)acetate (H-Sar-OtBu) is an essential protected sarcosine building block for Fmoc/tBu SPPS. Its acid-labile tBu ester remains stable during base-catalyzed Fmoc deprotection and cleaves simultaneously with resin and side-chain groups during TFA cleavage. This orthogonality makes it the preferred choice over Boc- or Fmoc-protected sarcosine analogs. Also used as an intermediate in beta-lactam antibiotic synthesis. Order high-purity material for reliable peptide and API synthesis.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B7771382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(methylamino)acetate
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CNC
InChIInChI=1S/C7H15NO2/c1-7(2,3)10-6(9)5-8-4/h8H,5H2,1-4H3
InChIKeyMYKMOIQAHCMLIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(methylamino)acetate: Protected Sarcosine Building Block for Peptide and API Synthesis


Tert-butyl 2-(methylamino)acetate (CAS 5616-81-9), also known as sarcosine tert-butyl ester or H-Sar-OtBu, is an N-methylglycine derivative characterized by a tert-butyl (tBu) ester protecting group on its carboxyl terminus [1]. With a molecular weight of 145.20 g/mol and chemical formula C7H15NO2, this compound serves as a protected amino acid building block in organic synthesis . The tert-butyl ester protection enables selective orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS), making it a valuable intermediate for constructing peptide-based therapeutics, beta-lactam antibiotics, and pharmaceutical active ingredients (APIs) .

Why Generic Sarcosine Derivatives Cannot Substitute Tert-butyl 2-(methylamino)acetate in Orthogonal Protection Strategies


Sarcosine derivatives with different protecting group configurations cannot be freely interchanged in multi-step synthetic protocols due to fundamental differences in deprotection chemistry. Tert-butyl 2-(methylamino)acetate features an acid-labile tert-butyl ester group that is orthogonal to base-labile Fmoc protection . This orthogonality is essential for the Fmoc/tBu SPPS strategy, which is now the most commonly used methodology for peptide production [1]. Substituting this compound with Boc-Sar-OH (which protects the amine terminus) or Fmoc-Sar-OH (which protects the amine and leaves the carboxyl free) fundamentally alters the synthetic route, deprotection sequence, and compatibility with resin loading strategies .

Quantitative Comparative Analysis: Tert-butyl 2-(methylamino)acetate vs. Alternative Sarcosine Building Blocks


Orthogonal Protection Compatibility: tBu Ester vs. Boc Protection Strategy in SPPS

Tert-butyl 2-(methylamino)acetate is compatible with the widely adopted Fmoc/tBu orthogonal protection strategy in SPPS, where the acid-labile tBu ester remains intact during base-catalyzed Fmoc deprotection steps [1]. In contrast, Boc-Sar-OH cannot be used in Fmoc/tBu strategies because its Boc protecting group would be cleaved under the same acidic conditions required for tBu ester deprotection, eliminating orthogonality [2].

Solid-phase peptide synthesis Fmoc/tBu strategy Orthogonal protection

Reaction Site Availability: Free Amine vs. Protected Amine for Nucleophilic Coupling

Tert-butyl 2-(methylamino)acetate features a free secondary amine (NH) available for immediate nucleophilic reactions and coupling without requiring a deprotection step . In contrast, Fmoc-Sar-OH protects the amine terminus with the Fmoc group, requiring an additional base-mediated deprotection step (20% piperidine) before the sarcosine residue can participate in amide bond formation .

Nucleophilic substitution Amide bond formation Peptide coupling

Selective Deprotection Feasibility: tBu Ester vs. Methyl Ester Acid Sensitivity

The tert-butyl ester group in tert-butyl 2-(methylamino)acetate can be selectively cleaved under acidic conditions (TFA, HCl) while leaving methyl esters intact, enabling differentiated deprotection strategies [1]. Methyl 2-(methylamino)acetate, in contrast, lacks this orthogonal selectivity as its methyl ester is stable to mild acid and requires stronger hydrolytic conditions (aqueous base) that may affect other protecting groups [2].

Selective deprotection Ester hydrolysis Peptide chemistry

Enhanced Stability in Peptide Bond Formation vs. Non-Protected Amino Acids

Tert-butyl 2-(methylamino)acetate offers enhanced stability under the harsh conditions required for peptide bond formation compared to non-protected amino acids [1]. The tert-butyl ester protecting group prevents unwanted side reactions and racemization during coupling steps, a property not shared by unprotected sarcosine which can undergo epimerization and uncontrolled polymerization under standard coupling conditions .

Peptide coupling stability Amino acid protection Racemization prevention

Steric Influence on Reactivity: tBu Ester vs. Smaller Alkyl Esters

The bulky tert-butyl group in tert-butyl 2-(methylamino)acetate provides steric hindrance that can influence reactivity and selectivity in controlled synthetic applications . This steric bulk distinguishes it from smaller alkyl esters such as methyl 2-(methylamino)acetate, which exhibits less pronounced steric effects and different reaction selectivity profiles [1].

Steric hindrance Reaction selectivity Controlled synthesis

Application in Beta-Lactam Antibiotic Synthesis: Ester Hydrolysis Pathway

Tert-butyl 2-(methylamino)acetate participates in the synthesis of beta-lactam antibiotics, where its ester functionality undergoes hydrolysis to form the characteristic amide bond in the lactam ring . This specific application distinguishes it from Boc-Sar-OH and Fmoc-Sar-OH, which are primarily used in SPPS applications rather than beta-lactam construction [1].

Beta-lactam synthesis Antibiotic intermediates Amide bond formation

Optimal Application Scenarios for Tert-butyl 2-(methylamino)acetate in Research and Industrial Synthesis


Fmoc/tBu Solid-Phase Peptide Synthesis Incorporating Sarcosine Residues

Tert-butyl 2-(methylamino)acetate is ideally suited for Fmoc/tBu SPPS workflows where sarcosine residues are required at internal peptide positions or C-termini. The acid-labile tBu ester remains stable during repetitive base-catalyzed Fmoc deprotection steps (20% piperidine/DMF), and is cleaved simultaneously with resin linkage and side-chain protecting groups during final TFA cleavage [1]. This orthogonal compatibility makes it the building block of choice over Boc-Sar-OH, which cannot be used in Fmoc/tBu strategies due to acid-labile Boc deprotection interference .

Synthesis of Beta-Lactam Antibiotic Intermediates via Ester Hydrolysis

The compound serves as a key intermediate in beta-lactam antibiotic synthesis, where its tert-butyl ester functionality undergoes hydrolysis to form the characteristic amide bond in the lactam ring [1]. This application distinguishes it from amine-protected sarcosine analogs like Fmoc-Sar-OH and Boc-Sar-OH, which are primarily directed toward SPPS applications rather than beta-lactam construction . The free amine group allows direct incorporation into beta-lactam scaffolds without preliminary deprotection steps.

Controlled Regioselective Transformations Leveraging tBu Steric Effects

In synthetic sequences requiring regioselective transformations on molecules containing multiple reactive sites, the bulky tert-butyl group provides exploitable steric hindrance that can direct reactivity [1]. This steric profile distinguishes tert-butyl 2-(methylamino)acetate from smaller alkyl ester analogs like methyl 2-(methylamino)acetate, which exhibits minimal steric effects and correspondingly different selectivity profiles .

Orthogonal Deprotection Strategies in Multi-Ester Containing Molecules

When synthesizing compounds containing multiple ester groups requiring differentiated deprotection, tert-butyl 2-(methylamino)acetate provides an acid-labile orthogonal handle that can be cleaved selectively under TFA conditions while leaving methyl or benzyl esters intact [1]. This selective deprotection capability is not available with methyl 2-(methylamino)acetate, whose ester is stable to mild acid and requires stronger hydrolytic conditions that would affect other protecting groups .

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